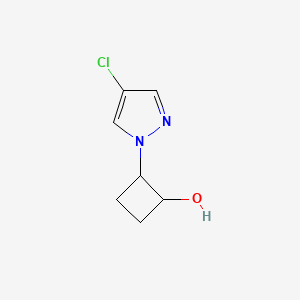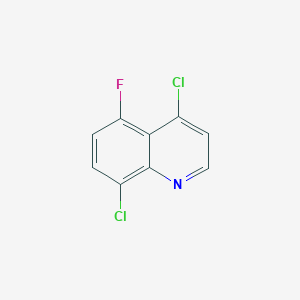
4,8-Dichloro-5-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dichloro-5-fluoroquinoline is a chemical compound with the molecular formula C9H4Cl2FN . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of 4,8-Dichloro-5-fluoroquinoline is represented by the InChI code: 1S/C9H4Cl2FN/c10-5-3-4-13-9-6 (11)1-2-7 (12)8 (5)9/h1-4H . This indicates that the compound contains a quinoline core with chlorine atoms at the 4th and 8th positions and a fluorine atom at the 5th position.Physical And Chemical Properties Analysis
4,8-Dichloro-5-fluoroquinoline is a solid at ambient temperature . It has a molecular weight of 216.04 .Aplicaciones Científicas De Investigación
Chemical Synthesis
“4,8-Dichloro-5-fluoroquinoline” is used in the field of chemical synthesis . It’s a key component in the creation of various complex compounds, contributing to the development of new materials and substances .
Antibacterial Applications
Fluoroquinolones, a family of compounds that includes “4,8-Dichloro-5-fluoroquinoline”, are known for their antibacterial properties . They inhibit bacterial DNA-gyrase, which is essential for bacterial reproduction . This makes them effective against many strains of bacteria, including those resistant to other classes of antibacterials .
Antineoplastic Activity
Research studies have shown that certain derivatives of “4,8-Dichloro-5-fluoroquinoline” exhibit antineoplastic activity . These compounds have been found to be effective inhibitors of topoisomerase II in HeLa cells, a type of mammalian cancer cell .
Chromatography
“4,8-Dichloro-5-fluoroquinoline” is also used in chromatography, a laboratory technique for the separation of mixtures . Its unique properties make it useful in the development of new chromatographic methods .
Complex Formation with Metals
Fluoroquinolones, including “4,8-Dichloro-5-fluoroquinoline”, can form complexes with metals . These complexes have various applications, including in the field of materials science .
Life Science Research
In the field of life sciences, “4,8-Dichloro-5-fluoroquinoline” is used in various research applications . Its unique properties make it a valuable tool in the study of biological systems .
Mecanismo De Acción
Target of Action
4,8-Dichloro-5-fluoroquinoline is a type of fluoroquinolone . The primary targets of fluoroquinolones are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including 4,8-Dichloro-5-fluoroquinoline, inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The action of 4,8-Dichloro-5-fluoroquinoline affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA, an essential step in DNA replication . This disruption leads to the cessation of DNA replication and ultimately bacterial death .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy .
Result of Action
The result of 4,8-Dichloro-5-fluoroquinoline’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA synthesis, the compound prevents bacteria from replicating, leading to their eventual death . This makes 4,8-Dichloro-5-fluoroquinoline and other fluoroquinolones effective antibacterial agents .
Action Environment
The action of 4,8-Dichloro-5-fluoroquinoline, like other fluoroquinolones, can be influenced by various environmental factors. These include the pH and ion concentration of the environment, which can affect the compound’s absorption and distribution . Additionally, the presence of resistant bacterial strains can impact the efficacy of the compound .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The associated hazard statements are H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements are P280;P301+P312, suggesting that protective gloves should be worn, and if swallowed, medical advice should be sought .
Direcciones Futuras
While specific future directions for 4,8-Dichloro-5-fluoroquinoline are not available, the broader class of quinolines has been extensively studied for their potential applications in medicine and other fields . The continued development of quinolines promises to fulfill many of the evolving clinical needs of patients with bacterial infections .
Propiedades
IUPAC Name |
4,8-dichloro-5-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJHJXKPRAVFHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

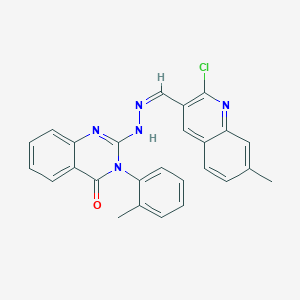
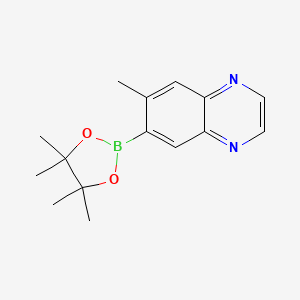
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)
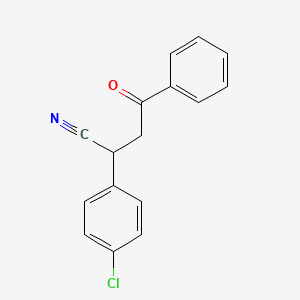
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)
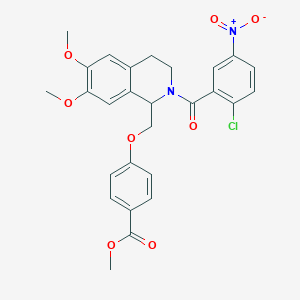
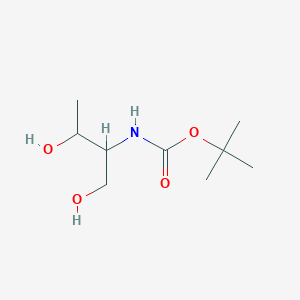
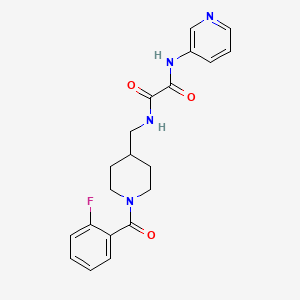
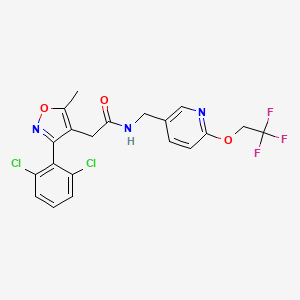
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)
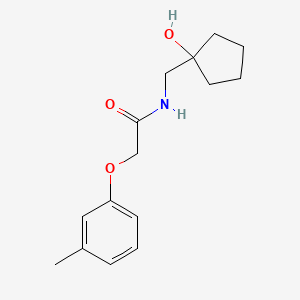
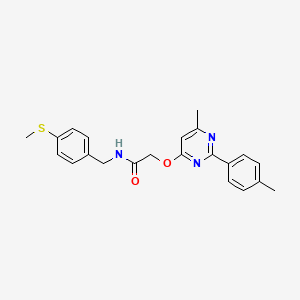
![6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2364856.png)
